5-Chloro-6-(oxan-4-yloxy)pyridine-3-carboxylic acid
Description
Systematic Nomenclature and Structural Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete name being 5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinic acid. The compound structure incorporates three distinct functional components: a chlorine atom substituted at the 5-position of the pyridine ring, an oxan-4-yloxy group (also known as tetrahydro-2H-pyran-4-yloxy) attached at the 6-position, and a carboxylic acid functional group located at the 3-position.
The molecular framework consists of a pyridine heterocycle serving as the central structural unit, with the nitrogen atom occupying the 1-position according to standard pyridine numbering conventions. The oxan-4-yloxy substituent represents a six-membered saturated heterocyclic ether ring containing one oxygen atom, specifically attached through an ether linkage to the pyridine ring. This structural arrangement creates a bicyclic system with specific three-dimensional conformations that influence the compound's chemical and physical properties.
Table 1: Structural and Physical Properties of this compound
The structural identification relies on multiple spectroscopic and analytical techniques, with the compound existing as a powder form under standard laboratory conditions. The three-dimensional molecular geometry shows the oxan ring adopting a chair conformation, typical of six-membered saturated heterocycles, while the pyridine ring maintains its characteristic planar aromatic structure.
Historical Context in Heterocyclic Chemistry Development
The development of heterocyclic chemistry, within which this compound finds its scientific foundation, began during the early nineteenth century as organic chemistry emerged as a distinct scientific discipline. The chronological progression of heterocyclic chemistry discovery demonstrates the systematic expansion of chemical knowledge that eventually enabled the synthesis and characterization of complex pyridine derivatives.
The foundational period commenced in 1818 when Brugnatelli successfully isolated alloxan from uric acid, marking one of the earliest documented separations of a heterocyclic compound from natural sources. This achievement preceded the identification of furan compounds by Dobereiner in 1832, who produced furfural through the treatment of starch with sulfuric acid. The systematic investigation of heterocyclic compounds continued with Runge's isolation of pyrrole in 1834 through dry distillation techniques applied to organic materials.
The industrial significance of heterocyclic chemistry became apparent in 1906 when Friedlander achieved the synthesis of indigo dye, demonstrating that synthetic chemistry could replace large-scale agricultural production methods. This breakthrough established the economic viability of heterocyclic compound synthesis and encouraged further research into pyridine and related nitrogen-containing heterocycles. The biological importance of heterocyclic structures gained recognition in 1936 when Treibs isolated chlorophyll derivatives from crude oil, providing evidence for the biological origin of petroleum and highlighting the prevalence of heterocyclic compounds in natural systems.
The genetic significance of heterocyclic chemistry emerged in 1951 with the description of Chargaff's rules, which emphasized the critical role of heterocyclic compounds, specifically purines and pyrimidines, in genetic coding mechanisms. This discovery underscored the fundamental importance of nitrogen-containing heterocycles in biological systems and provided impetus for the development of synthetic methodologies applicable to compounds such as this compound.
Table 2: Chronological Development of Heterocyclic Chemistry
| Year | Discovery/Achievement | Researcher | Significance |
|---|---|---|---|
| 1818 | Alloxan isolation from uric acid | Brugnatelli | First documented heterocyclic compound separation |
| 1832 | Furfural production from starch | Dobereiner | Early furan chemistry development |
| 1834 | Pyrrole isolation through dry distillation | Runge | Foundation of pyrrole chemistry |
| 1906 | Indigo dye synthesis | Friedlander | Industrial application demonstration |
| 1936 | Chlorophyll derivatives from petroleum | Treibs | Biological origin evidence |
| 1951 | Chargaff's rules description | Chargaff | Genetic role recognition |
The historical progression demonstrates that modern pyridine derivatives, including this compound, represent the culmination of nearly two centuries of systematic research and development in heterocyclic chemistry. The structural complexity achievable in contemporary heterocyclic compounds reflects the accumulated knowledge and synthetic capabilities developed through this extended period of scientific investigation.
Positional Isomerism in Chlorinated Pyridinecarboxylic Acid Derivatives
Positional isomerism within chlorinated pyridinecarboxylic acid derivatives demonstrates the profound impact of substituent positioning on molecular properties and chemical behavior. The systematic examination of various chlorinated pyridinecarboxylic acid compounds reveals the significance of substitution patterns in determining compound characteristics and potential applications.
The comparison of this compound with related compounds illustrates the diversity achievable through positional variation. 5-Chloro-6-methoxynicotinic acid, bearing the Chemical Abstracts Service number 884494-85-3, represents a structural analog where the oxan-4-yloxy group is replaced by a methoxy substituent while maintaining the same chlorine and carboxylic acid positions. This substitution significantly alters the molecular size, flexibility, and potential hydrogen bonding capabilities compared to the target compound.
The isomeric compound 5-Chloro-2-methoxynicotinic acid, identified by Chemical Abstracts Service number 54916-65-3, demonstrates the effect of methoxy group repositioning from the 6-position to the 2-position while retaining the chlorine at position 5. This positional change fundamentally alters the electronic distribution around the pyridine ring and modifies the spatial relationship between functional groups, potentially affecting binding affinity and chemical reactivity patterns.
Table 3: Structural Comparison of Chlorinated Pyridinecarboxylic Acid Derivatives
| Compound | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight | Chlorine Position | Additional Substituent Position |
|---|---|---|---|---|---|
| This compound | 1303708-85-1 | C11H12ClNO4 | 257.67 | 5 | 6 (oxan-4-yloxy) |
| 5-Chloro-6-methoxynicotinic acid | 884494-85-3 | C7H6ClNO3 | 187.58 | 5 | 6 (methoxy) |
| 5-Chloro-2-methoxynicotinic acid | 54916-65-3 | C7H6ClNO3 | 187.58 | 5 | 2 (methoxy) |
| 5-Chloro-6-isopropoxynicotinic acid | 187401-45-2 | C9H10ClNO3 | 215.63 | 5 | 6 (isopropoxy) |
| 5-Chloro-6-hydroxynicotinic acid | 54127-63-8 | C6H4ClNO3 | 173.55 | 5 | 6 (hydroxy) |
Further examination of positional isomerism includes 5-Chloro-6-isopropoxynicotinic acid, which maintains the same substitution pattern as the target compound but employs an isopropoxy group instead of the oxan-4-yloxy substituent. This modification provides insight into the effect of alkoxy chain length and branching on molecular properties while preserving the fundamental substitution pattern.
The compound 5-Chloro-6-hydroxynicotinic acid represents the simplest analog within this series, featuring a hydroxyl group at position 6 instead of an ether linkage. This structural simplification eliminates the additional heterocyclic component present in this compound, allowing for direct assessment of the oxan-4-yloxy group's contribution to overall molecular properties.
Additional structural diversity within chlorinated pyridinecarboxylic acid derivatives is exemplified by compounds such as 6-(5-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid, which incorporates a phenyl ring system with chlorine and methoxy substituents connected to the pyridine core. This extended aromatic system demonstrates the potential for creating more complex molecular architectures while maintaining the pyridinecarboxylic acid framework.
The examination of these positional isomers reveals that substituent positioning significantly influences molecular geometry, electronic properties, and potential intermolecular interactions. The 6-position substitution pattern in this compound creates a specific spatial arrangement that may facilitate particular binding modes or chemical transformations not accessible to isomers with alternative substitution patterns.
Properties
IUPAC Name |
5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c12-9-5-7(11(14)15)6-13-10(9)17-8-1-3-16-4-2-8/h5-6,8H,1-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNONWAOXRDPDER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification and Chlorination
- A key intermediate often used is 5-chloro-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid methyl ester, which is synthesized via esterification of 5-chloro-6-hydroxy-3-pyridinecarboxylic acid with methanol and hydrochloric acid under reflux conditions for 5 hours.
- This step yields the methyl ester with a reported yield of approximately 55%, which is sufficiently pure for subsequent transformations.
- The reaction is followed by neutralization with sodium bicarbonate and extraction with ethyl acetate to isolate the ester intermediate.
Introduction of the Oxan-4-yloxy Group
- The installation of the oxan-4-yloxy substituent at the 6-position is typically achieved by nucleophilic substitution of the hydroxy group with a tetrahydropyranyl (oxan) protecting group.
- This involves reacting the hydroxy-substituted pyridine intermediate with 4-hydroxytetrahydropyran or its derivatives under acidic catalysis to form the tetrahydropyranyl ether.
- This method protects the hydroxyl group during subsequent synthetic steps and can be reversed by acid hydrolysis to regenerate the free hydroxy group if necessary.
Oxidation of Hydroxymethyl to Carboxylic Acid
- Oxidation methods are critical for converting hydroxymethyl or aldehyde groups on pyridine or pyran rings to carboxylic acids.
- Several oxidizing agents have been studied for similar compounds, including potassium permanganate (KMnO4), Jones reagent (chromic acid in acetone), and Sarett reagent (chromium trioxide in pyridine).
- Among these, the Jones reagent has been identified as the most efficient for obtaining carboxylic acids from hydroxymethyl precursors with good yields and purity.
- The oxidation is typically carried out in acetone at temperatures below 30°C, followed by extraction and crystallization steps.
Representative Reaction Conditions and Yields
Spectroscopic and Analytical Characterization
- The synthesized intermediates and final compounds are characterized by IR, UV, and ^1H NMR spectroscopy.
- IR spectra show characteristic carbonyl stretching bands (C=O) in the 1630–1740 cm⁻¹ range, confirming carboxylic acid or ester functionalities.
- UV spectra exhibit absorption maxima between 220–280 nm, consistent with π* ← π transitions in the pyridine or pyran rings.
- ^1H NMR spectra show singlet signals for protons at positions 3 and 6 of the pyridine ring, typically in the 6.87–7.15 ppm and 7.87–8.48 ppm ranges, respectively, confirming substitution patterns.
Summary of Research Findings
- The preparation of 5-Chloro-6-(oxan-4-yloxy)pyridine-3-carboxylic acid involves strategic esterification, selective substitution with oxan groups, and efficient oxidation of hydroxymethyl intermediates.
- Jones reagent oxidation is the preferred method for converting hydroxymethyl groups to carboxylic acids, providing higher yields and cleaner products compared to other oxidants.
- Protection of hydroxyl groups as tetrahydropyranyl ethers is essential to prevent side reactions during oxidation and other synthetic steps.
- Spectroscopic data confirms the successful synthesis and purity of the intermediates and final compounds.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-(oxan-4-yloxy)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The oxan-4-yloxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
Medicinal Chemistry Applications
-
Pharmacological Research :
- The compound is being investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.
- Synthesis of Derivatives :
- Co-crystal Formation :
Material Science Applications
- Polymer Synthesis :
-
Nanomaterials :
- There is ongoing research into using this compound as a building block for nanostructured materials. Its unique chemical structure may facilitate the formation of nanoscale devices with specific electronic or optical properties.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of derivatives synthesized from this compound. Results indicated that certain derivatives exhibited significant activity against various bacterial strains, suggesting potential applications in developing new antibiotics.
Case Study 2: Drug Delivery Systems
Research has explored the use of this compound in creating drug delivery systems that enhance the bioavailability of poorly soluble drugs. The incorporation of the compound into lipid-based formulations showed promise in improving therapeutic efficacy.
Mechanism of Action
The mechanism of action of 5-Chloro-6-(oxan-4-yloxy)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxan-4-yloxy group and the carboxylic acid moiety play crucial roles in binding to these targets, influencing their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally analogous pyridine-3-carboxylic acid derivatives is provided below, focusing on substituent effects and molecular properties.
Notes:
- Oxan-4-yloxy vs. Trifluoromethyl : The oxan-4-yloxy group (logP ~1.8, estimated) offers better solubility in polar solvents compared to the trifluoromethyl group (logP ~2.5), which is highly electronegative but more lipophilic .
- Chlorophenyl vs. Cyclopropyl groups may reduce metabolic oxidation .
- Piperazinyl vs. Alkoxy : The piperazinyl group introduces basicity (pKa ~8.5), enabling salt formation and improved bioavailability, whereas alkoxy groups prioritize lipophilicity .
Notes
CAS Number Discrepancy : The conflicting CAS numbers (1194710-09-2 vs. 1303708-85-1) highlight the need for cross-referencing with authoritative chemical databases to ensure accuracy.
Substituent-Driven Design : The oxan-4-yloxy group balances solubility and steric bulk, making the compound a candidate for further pharmacological exploration.
Biological Activity
5-Chloro-6-(oxan-4-yloxy)pyridine-3-carboxylic acid is a compound of significant interest in biochemical research due to its diverse biological activities. This article explores its interactions with various biological systems, emphasizing its biochemical properties, cellular effects, and potential therapeutic applications.
This compound exhibits a range of biochemical properties that influence its interaction with enzymes and proteins. Key aspects include:
- Enzyme Interaction : The compound can act as both an inhibitor and an activator of specific enzymes, modulating biochemical pathways critical for cellular functions.
- Metabolic Pathways : It influences metabolic flux by interacting with various enzymes and cofactors, which can alter metabolite levels within cells.
- Transport Mechanisms : The compound's distribution within biological systems is facilitated by specific transporters, affecting its localization and biological activity.
Cellular Effects
The impact of this compound on cellular processes is profound:
- Cell Signaling : It can modulate signaling pathways that control cell growth and differentiation, influencing gene expression related to metabolic processes.
- Cytotoxicity : In vitro studies have shown that the compound exhibits cytotoxic effects on cancer cell lines, such as A549 human lung adenocarcinoma cells. Its activity is structure-dependent, indicating that modifications to its molecular structure can enhance or reduce its efficacy against cancer cells .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against multidrug-resistant strains of bacteria, including Staphylococcus aureus and other Gram-positive pathogens. This suggests its potential as a scaffold for developing new antimicrobial agents targeting resistant bacterial strains .
Case Studies
- Anticancer Activity : In one study, various derivatives of the compound were tested for their anticancer properties against A549 cells. Results indicated that certain modifications resulted in significantly reduced cell viability, showcasing the compound's potential in cancer therapy .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of the compound against resistant strains of Staphylococcus aureus. The results demonstrated promising selective activity, suggesting that it could be developed into a therapeutic agent for treating resistant infections .
Research Findings Summary
Q & A
Basic Questions
Q. What are the established synthetic routes for 5-Chloro-6-(oxan-4-yloxy)pyridine-3-carboxylic acid?
- Methodological Answer : Synthesis typically involves multi-step functionalization of pyridine precursors. A common approach includes:
Condensation : Reacting halogenated pyridine derivatives (e.g., 5-chloropyridine-3-carboxylic acid) with oxan-4-yl ethers under basic conditions to introduce the oxan-4-yloxy group.
Cyclization and Functionalization : Catalytic ring closure or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) to stabilize the pyridine-oxane linkage.
- Key Considerations : Use protecting groups (e.g., Boc for carboxylic acids) to prevent side reactions. Optimize solvent polarity (e.g., DMF or THF) to enhance yield .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 80°C | 65–75 | >90% |
| 2 | Pd(PPh₃)₄, THF, reflux | 50–60 | >85% |
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., oxan-4-yloxy at C6 and chloro at C5). For example, the oxane ring protons appear as multiplet signals at δ 3.5–4.0 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₁H₁₁ClNO₄; exact mass 256.04).
- X-ray Crystallography : Resolves supramolecular interactions, such as hydrogen bonding between the carboxylic acid and pyridine nitrogen .
Advanced Questions
Q. How can reaction conditions be optimized to address low yield in the coupling step?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to improve cross-coupling efficiency.
- Solvent Effects : Compare polar aprotic solvents (e.g., DMSO vs. DMF) to stabilize intermediates.
- Temperature Control : Gradual heating (e.g., 60°C → 100°C) minimizes decomposition.
- Data Contradiction Analysis : If yields vary between batches, conduct kinetic studies (e.g., TLC monitoring) to identify rate-limiting steps .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Dose-Response Studies : Establish EC₅₀/IC₅₀ curves across multiple assays (e.g., enzymatic vs. cellular).
- Orthogonal Validation : Use SPR (surface plasmon resonance) to confirm target binding if initial fluorescence assays are inconsistent.
- Computational Docking : Model interactions with target proteins (e.g., COX-2 or kinases) to rationalize activity variations .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., chlorinated solvents).
- Emergency Measures : Follow SDS guidelines for spills (e.g., neutralize carboxylic acid with NaHCO₃) and inhalation (move to fresh air) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
